An In-depth Technical Guide to 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene
An In-depth Technical Guide to 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene
CAS Registry Number: 2379322-07-1 Molecular Formula: C₉H₁₀BrClO Molecular Weight: 249.53 g/mol
Authored by a Senior Application Scientist
Disclaimer: This technical guide has been compiled to provide a comprehensive overview of 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene. It is important to note that publicly available experimental data for this specific compound is limited. Therefore, certain sections of this guide, particularly those pertaining to spectroscopic data and detailed reaction mechanisms, are based on established principles of organic chemistry and extrapolations from structurally analogous compounds. This guide is intended for research and development professionals and should be used in conjunction with rigorous experimental verification.
Introduction: A Versatile Scaffold for Chemical Innovation
1-Bromo-2-chloro-4-ethoxy-5-methylbenzene is a polysubstituted aromatic compound with a unique arrangement of functional groups that makes it a promising candidate for a variety of applications in medicinal chemistry and materials science. The presence of two distinct halogen atoms (bromine and chlorine) at specific positions offers differential reactivity, allowing for selective functionalization through various cross-coupling reactions. The electron-donating ethoxy and methyl groups further modulate the electronic properties of the benzene ring, influencing its reactivity and potential biological interactions. This guide provides a detailed exploration of the synthesis, predicted properties, and potential applications of this intriguing molecule.
Physicochemical Properties: A Predictive Overview
| Property | Predicted Value | Basis for Prediction |
| Melting Point (°C) | 45 - 55 | Based on similarly substituted halobenzenes. The presence of multiple substituents can lead to a well-ordered crystal lattice. |
| Boiling Point (°C) | 280 - 300 at 760 mmHg | Extrapolated from related halogenated and ethoxylated benzene derivatives. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water. | The nonpolar aromatic ring and halogen substituents dominate the molecule's character, leading to poor aqueous solubility.[1] |
| Appearance | Off-white to light yellow solid | Typical appearance for many solid organic compounds of this nature. |
Proposed Synthesis Pathway: A Strategic Approach
A plausible and efficient synthesis of 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene can be envisioned starting from the commercially available precursor, 4-ethoxy-3-methylphenol. The proposed pathway involves a two-step electrophilic halogenation strategy, taking into account the directing effects of the substituents on the aromatic ring.
The hydroxyl and ethoxy groups are activating and ortho-, para-directing, while the methyl group is also an activating ortho-, para-director. The initial chlorination is directed to the position ortho to the strongly activating hydroxyl group. Subsequent bromination will then be directed by the remaining activating groups to the available ortho position.
Caption: Proposed two-step synthesis of 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Chloro-4-ethoxy-5-methylphenol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 10.0 g of 4-ethoxy-3-methylphenol in 100 mL of a suitable anhydrous solvent such as dichloromethane.
-
Chlorination: Cool the solution to 0 °C using an ice bath. Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) in dichloromethane dropwise via the dropping funnel over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-chloro-4-ethoxy-5-methylphenol.
Step 2: Synthesis of 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene
-
Reaction Setup: In a round-bottom flask, dissolve the purified 2-chloro-4-ethoxy-5-methylphenol from the previous step in glacial acetic acid.
-
Bromination: To this solution, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice water. The product will precipitate out of the solution.
-
Purification: Filter the solid, wash thoroughly with water to remove any remaining acetic acid and succinimide, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene.
Spectroscopic Characterization: A Predictive Analysis
While experimental spectra are not available, the expected spectroscopic signatures of 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene can be predicted based on the analysis of its functional groups and comparison with structurally similar molecules.[2][3]
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethoxy and methyl groups.
-
Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.
-
Ethoxy Group: A quartet (for the -OCH₂- protons) and a triplet (for the -CH₃ protons) will be observed in the upfield region, characteristic of an ethoxy group.
-
Methyl Group: A singlet for the methyl group attached to the benzene ring will also be present.
¹³C NMR (Carbon Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the lack of symmetry, nine distinct signals are expected for the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached substituents.
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion and any fragments containing these halogen atoms.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-O stretching (ether): ~1200-1250 cm⁻¹ (asymmetric) and ~1000-1050 cm⁻¹ (symmetric)
-
C-Cl stretching: ~700-800 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
Potential Applications in Research and Drug Development
Substituted halobenzenes are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[4] The unique substitution pattern of 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene suggests several potential areas of application:
-
Medicinal Chemistry: The dihalogenated scaffold allows for selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse functionalities. This makes it an attractive starting material for the synthesis of complex molecules with potential biological activity. The ethoxy and methyl groups can also play a role in modulating the pharmacokinetic properties of potential drug candidates.
-
Organic Synthesis: As a versatile intermediate, this compound can be used to synthesize a variety of more complex organic molecules. The differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential transformations.
-
Materials Science: Halogenated aromatic compounds are sometimes used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific electronic properties of this compound could be explored for such applications.
Caption: Potential application areas for 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene.
Safety and Handling
As with any halogenated organic compound, 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene should be handled with appropriate safety precautions. While specific toxicity data is not available, it should be treated as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-Bromo-2-chloro-4-ethoxy-5-methylbenzene represents a promising, yet underexplored, chemical entity. Its unique substitution pattern provides a versatile platform for synthetic chemists to create novel molecules with potential applications in a range of scientific disciplines. While a lack of extensive experimental data necessitates a predictive approach to understanding its properties, this guide provides a solid foundation for researchers and drug development professionals to begin their exploration of this compound. Further experimental investigation is crucial to fully elucidate the properties and unlock the full potential of this intriguing molecule.
References
-
Reagentia. 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene (1 x 1 g). Available from: [Link]
-
PubChem. Benzene, 1-ethoxy-4-methyl-. National Center for Biotechnology Information. Available from: [Link]
- Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study.
-
PubChem. 1-Ethoxy-2-methylbenzene. National Center for Biotechnology Information. Available from: [Link]
-
NIST. Benzene, 1-ethoxy-4-methyl-. In: NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]
-
ChemBuyersGuide.com. Alchimica s.r.o. Available from: [Link]
-
PubChem. 1-Bromo-2-chloro-4-methoxy-5-methylbenzene. National Center for Biotechnology Information. Available from: [Link]
-
Pharmaffiliates. 1-Bromo-2-chloro-3-(4-ethoxybenzyl)benzene. Available from: [Link]
- Kodavanti, P. R., & Tilson, H. A. (2023). Perspective on halogenated organic compounds. Environmental Research.
-
NINGBO INNO PHARMCHEM CO.,LTD. Advanced Organic Synthesis: Leveraging 1-Bromo-5-(4-ethoxyphenylmethyl)-2-methoxy-4-methylbenzene. Available from: [Link]
- Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- van Bladeren, P. J., & van Ommen, B. (1991). Biotransformation and toxicity of halogenated benzenes. Pharmacology & toxicology.
-
PubChem. 1-Bromo-2-chloro-4-ethylbenzene. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
ResearchGate. (PDF) Halogenation Effect on Physicochemical Properties of Ti3C2 MXenes. Available from: [Link]
-
U.S. Environmental Protection Agency. Chapter One: Perspective on Halogenated Organic Compounds. Available from: [Link]
